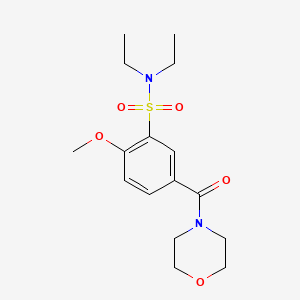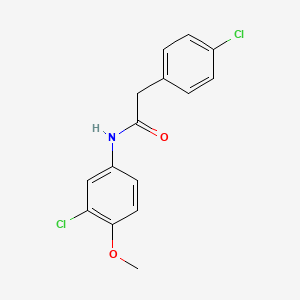![molecular formula C22H34N4O B4620849 1-(1-benzyl-4-piperidinyl)-N-methyl-N-{[3-(3-methylbutyl)-1,2,4-oxadiazol-5-yl]methyl}methanamine](/img/structure/B4620849.png)
1-(1-benzyl-4-piperidinyl)-N-methyl-N-{[3-(3-methylbutyl)-1,2,4-oxadiazol-5-yl]methyl}methanamine
Descripción general
Descripción
The compound is related to a class of chemicals that incorporate structural motifs like benzyl-piperidine and oxadiazole, which are often explored for their diverse chemical and biological properties. Research in this area focuses on synthesizing new derivatives to explore their potential applications, excluding drug usage and dosage considerations.
Synthesis Analysis
Synthesis of related compounds often involves condensation reactions and the use of specific reagents to introduce the oxadiazole ring, a common feature in these molecules. For instance, one synthesis route involves reacting p-Toluic hydrazide and glycine via polyphosphoric acid condensation to produce oxadiazole derivatives (Shimoga, Shin, & Kim, 2018).
Molecular Structure Analysis
The molecular structure of related compounds is characterized using techniques like FT-IR, DSC, 13C/1H-NMR, and mass spectrometry, which provide detailed information about the molecular framework and functional groups present (Shimoga, Shin, & Kim, 2018).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, including one-pot, multi-component syntheses that can produce novel cytotoxic agents. This demonstrates the chemical versatility and potential utility of the core structure in synthesizing bioactive molecules (Ramazani et al., 2014).
Physical Properties Analysis
Physical properties such as solubility, melting points, and stability can be determined through spectroscopic techniques and are essential for understanding the compound's behavior in different environments.
Chemical Properties Analysis
The chemical properties, including reactivity with various reagents, potential for forming derivatives, and interaction with biological targets, are critical for the development of new compounds with desired biological activities. For instance, derivatives of 1-(1-benzyl-4-piperidinyl) compounds have been explored for their antidepressant-like activity and selectivity towards serotonin receptors (Sniecikowska et al., 2019).
Aplicaciones Científicas De Investigación
Synthesis and Characterization of Novel Oxadiazole Derivatives
A study by Vishwanathan and Gurupadayya (2014) focused on synthesizing a series of novel N-(1H-benzo[d]imidazol-2-yl)methyl-5-[(hetero)aryl-1,3,4-oxadiazol-2yl]methanamines, showcasing the relevance of oxadiazole derivatives in scientific research. The synthesized compounds were characterized using IR, H NMR, C NMR, and mass spectral data, highlighting the structural diversity and potential applications of such compounds in various fields, including medicinal chemistry and material science (Vishwanathan & Gurupadayya, 2014).
Biased Agonists of Serotonin Receptors
Sniecikowska et al. (2019) designed novel 1-(1-benzoylpiperidin-4-yl)methanamine derivatives as "biased agonists" of serotonin 5-HT1A receptors, demonstrating the compound's potential in treating depression through ERK1/2 phosphorylation-preferring aryloxyethyl derivatives. This study showcases the therapeutic potential of such compounds in neuropsychiatric disorders, emphasizing their high receptor affinity and selectivity (Sniecikowska et al., 2019).
Asymmetric Synthesis of Piperidines
Froelich et al. (1996) described the asymmetric synthesis of a series of 2-(1-aminoalkyl) piperidines using (-)-2-cyano-6-phenyloxazolopiperidine, showcasing the synthesis strategies and potential of piperidines in asymmetric synthesis and their applications in creating biologically active compounds (Froelich et al., 1996).
Human Histamine H3 Receptor Antagonists
Apodaca et al. (2003) synthesized 4-(aminoalkoxy)benzylamines and explored their in vitro activity at the human histamine H(3) receptor, identifying potent antagonists. This research highlights the potential of such compounds in developing treatments for disorders related to histamine functioning (Apodaca et al., 2003).
Propiedades
IUPAC Name |
1-(1-benzylpiperidin-4-yl)-N-methyl-N-[[3-(3-methylbutyl)-1,2,4-oxadiazol-5-yl]methyl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N4O/c1-18(2)9-10-21-23-22(27-24-21)17-25(3)15-20-11-13-26(14-12-20)16-19-7-5-4-6-8-19/h4-8,18,20H,9-17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTRLGKUTELNIMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC1=NOC(=N1)CN(C)CC2CCN(CC2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-{3-allyl-5-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4620767.png)
![diethyl 5-({[(2-chlorobenzoyl)amino]carbonothioyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4620774.png)
![N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]butanamide](/img/structure/B4620781.png)
![ethyl 3-(4-methyl-7-{2-[(4-methylphenyl)amino]-2-oxoethoxy}-2-oxo-2H-chromen-3-yl)propanoate](/img/structure/B4620784.png)

![1-[(5-ethyl-2-thienyl)carbonyl]-4-(2-pyridinyl)piperazine](/img/structure/B4620797.png)
![methyl 2-{[(4-chlorophenyl)acetyl]amino}-4-(4-fluorophenyl)-3-thiophenecarboxylate](/img/structure/B4620808.png)
![6-{[(3-{[(2-methylphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B4620812.png)
![N-{3-[(1,1-dimethylpropyl)amino]-3-oxopropyl}-3-methoxybenzamide](/img/structure/B4620820.png)


![N-(3-methylphenyl)-N'-[1-(2-pyridinyl)ethyl]urea](/img/structure/B4620848.png)

![7-cyclopentyl-2-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4620861.png)